molecular formula C19H12ClF3N2O3 B2737029 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole CAS No. 478066-84-1

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole

Cat. No. B2737029
CAS RN: 478066-84-1
M. Wt: 408.76
InChI Key: BXPXBKMUXPHJIP-BHGWPJFGSA-N
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Description

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole (C13H7ClF3N2O2) is a small molecule that has recently gained attention in the scientific community due to its potential applications in various areas of research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, and has a molecular weight of 302.62 g/mol. C13H7ClF3N2O2 has been studied for its potential use in the synthesis of various drugs, and has also been explored for its potential therapeutic benefits.

Scientific Research Applications

Efficient Synthesis Routes

Isoxazole and its derivatives, like benzisoxazoles, serve as crucial structural units in various biologically significant molecules and intermediates in medicinal chemistry. The synthesis of 3-substituted-1,2-benzisoxazoles, highlighted by their potential antipsychotic properties, has been improved through methodologies such as the modified Boekelheide rearrangement. This process offers a more practical approach for synthesizing these compounds, overcoming limitations like low yields and harsh reaction conditions previously encountered in traditional methods (Arava et al., 2011).

Chemical Reactivity and Transformations

The reactivity of benzoyl cyanide N-oxide and derivatives, leading to the formation of benzoylisoxazolines and isoxazoles, demonstrates the versatility of isoxazole compounds in organic synthesis. These reactions pave the way for creating complex structures from simple precursors, underscoring the isoxazole ring's role in facilitating diverse chemical transformations (Sasaki et al., 1971).

Structural and Molecular Insights

The crystal structure analysis of related isoxazole compounds, such as 3-benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one, provides valuable insights into the molecular orientation and potential interaction sites for further chemical modifications or biological activity exploration. Such structural elucidations are critical for understanding the compound's behavior in various environments and potential applications in materials science or drug design (Kandri Rodi et al., 2013).

Advanced Materials and Polymer Science

The incorporation of isoxazole derivatives into polymers, such as through the synthesis of poly(heteroarylenes) based on bis(maleimides) and 2,2'-bis(benzimidazoles), exemplifies the application of these compounds in creating high-performance materials. These materials showcase improved thermal stability and potential for various industrial applications, from coatings to advanced electronic devices (Farion et al., 2002).

properties

IUPAC Name

[(E)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O3/c1-11(17-10-16(25-27-17)12-5-7-15(20)8-6-12)24-28-18(26)13-3-2-4-14(9-13)19(21,22)23/h2-10H,1H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPXBKMUXPHJIP-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC(=CC=C1)C(F)(F)F)/C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole

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